molecular formula C19H18BrN3O B6477237 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640843-52-1

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477237
CAS No.: 2640843-52-1
M. Wt: 384.3 g/mol
InChI Key: LINFHBGEOWWAHV-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is a synthetic compound of significant interest in medicinal chemistry and antibacterial research, designed around a molecular framework known for its bioactive potential. This benzamide derivative incorporates a 2-bromobenzamide moiety linked via a flexible ethyl chain to a 1-methylpyrazole ring, a structure that is frequently explored in the development of novel therapeutic agents. Compounds featuring pyrazole-benzamide hybrids have demonstrated considerable promise in combating multidrug-resistant bacterial pathogens . Specifically, research on analogous structures has shown potent activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae , which represent a critical global health challenge . The mechanism of action for this class of compounds is under intensive investigation, with molecular docking studies suggesting that they may function by inhibiting key bacterial enzymes like NDM-1, thereby restoring the efficacy of β-lactam antibiotics . Beyond antibacterial applications, the pyrazole amide scaffold is a versatile pharmacophore with a broad spectrum of reported biological activities, including potential anticancer, anti-inflammatory, and antifungal properties, making it a valuable template for hit-to-lead optimization campaigns in drug discovery . The presence of the bromo substituent offers a synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for use in biochemical research, high-throughput screening, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation.

Properties

IUPAC Name

2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINFHBGEOWWAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, with the CAS number 2640843-52-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The empirical formula of this compound is C19H18BrN3O, with a molecular weight of 384.27 g/mol. The predicted boiling point is approximately 566.6 °C, and it has a density of 1.36 g/cm³ at 20 °C .

The compound primarily targets Succinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle and electron transport chain. The interaction occurs through strong hydrogen bonding, influencing cellular respiration pathways. This mechanism underpins its biological activities, particularly in antifungal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including derivatives similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, pyrazole derivatives have exhibited IC50 values ranging from 3.79 µM to over 42 µM against MCF7 and NCI-H460 cell lines .
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BNCI-H46012.50
Example CA54926

Antifungal Activity

The compound has demonstrated significant antifungal properties against pathogens such as Fusarium graminearum and Botrytis cinerea. The mechanism involves disruption of fungal metabolic pathways through inhibition of SDH, leading to reduced fungal viability.

Study on Pyrazole Derivatives

A comprehensive review indicated that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects. Specific compounds were tested for their ability to inhibit cancer cell proliferation, with notable findings:

  • Compound I-8 showed strong inhibition of RET kinase activity, which is crucial in cancer progression .

Pharmacological Evaluations

In vitro evaluations have revealed that various pyrazole-based compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0Inhibition of cell cycle progression

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. Its ability to inhibit pro-inflammatory cytokines has been documented in various studies.

Polymer Chemistry

In polymer science, this compound serves as a functional monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in high-temperature applications.

Polymer Type Property Enhanced Application Area
ThermoplasticsThermal StabilityAerospace and automotive industries
ThermosetsMechanical StrengthConstruction materials

Case Study: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The study utilized a series of in vitro assays to determine the compound's cytotoxicity and mechanism of action, revealing significant promise for further development as a therapeutic agent.

Case Study: Polymer Development

In another study, researchers at a leading university synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited superior thermal properties compared to traditional polymers, indicating potential applications in high-performance materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups References
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide (Target) C₂₀H₁₉BrN₃O 397.3 - Bromine (ortho to amide)
- 1-methyl-1H-pyrazol-5-yl on phenyl
- Ethyl linker
Benzamide, pyrazole N/A
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide C₁₈H₁₆BrN₃O 370.3 - 4-Methylbenzyl group on pyrazole
- Shorter linker (methylene)
Benzamide, pyrazole, methyl
5-bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide C₁₈H₁₅BrFN₃O₂ 420.2 - Fluorine on phenyl
- Hydroxy group (meta to amide)
- Pyrazol-4-yl
Benzamide, pyrazole, hydroxyl, fluorine
3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide C₁₉H₂₀ClN₃O₂S 389.9 - Sulfonamide core
- Chlorine and methyl on benzene
Sulfonamide, pyrazole
2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide C₁₈H₁₇BrN₄O₂ 401.3 - Methoxy group (para to bromine)
- Pyridinyl linker
- Pyrazol-4-yl
Benzamide, pyrazole, pyridine, methoxy

Key Observations and Implications

(a) Substituent Position and Electronic Effects
  • Pyrazole Position: The target compound features a pyrazol-5-yl group, whereas analogs in and use pyrazol-4-yl.
  • Halogen Substitution : Bromine in the target and increases molecular weight and lipophilicity. Fluorine in enhances metabolic stability and electronegativity .
(b) Linker and Backbone Modifications
  • Ethyl vs. Methylene Linkers: The target’s ethyl linker (vs.
  • Benzamide vs. Sulfonamide : The sulfonamide group in introduces a sulfonyl moiety, which is more acidic and capable of stronger hydrogen bonding compared to benzamides .
(c) Aromatic System Diversity
  • Pyridine vs.
(d) Functional Group Additions
  • Hydroxy and Methoxy Groups: The hydroxy group in and methoxy in influence solubility and electronic distribution. Methoxy groups can act as electron donors, altering reactivity .

Hypothetical Pharmacological Implications

  • Target Affinity : The ethyl linker and pyrazol-5-yl group in the target may optimize interactions with enzymes or receptors requiring extended hydrophobic pockets.
  • Metabolic Stability : Fluorine in and methoxy in could reduce oxidative metabolism, prolonging half-life .
  • Solubility : Pyridine () and hydroxy groups () may improve aqueous solubility compared to the target compound.

Preparation Methods

Bromination of Benzoic Acid Derivatives

Ortho-bromination of benzoic acid derivatives is typically achieved using bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). For instance, bromination of ethyl benzoate under electrophilic aromatic substitution conditions yields ethyl 2-bromobenzoate, which is subsequently hydrolyzed to 2-bromobenzoic acid.

Procedure :

  • Ethyl benzoate (10 mmol) is treated with Br₂ (12 mmol) and FeBr₃ (1.2 mmol) in dichloromethane at 0°C. The mixture is stirred for 12 hours, quenched with water, and extracted. Hydrolysis of the ester is performed using lithium hydroxide (LiOH) in a THF/water/ethanol system (3:1:1), yielding 2-bromobenzoic acid with 92% efficiency.

Conversion to Acyl Chloride

2-Bromobenzoic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-bromobenzoyl chloride.

Optimization :

  • Reaction with SOCl₂ (2 equiv) in toluene under reflux for 3 hours provides near-quantitative conversion. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid.

Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine

Suzuki-Miyaura Coupling for Aryl-Pyrazole Bond Formation

The pyrazole-substituted phenyl group is synthesized via palladium-catalyzed cross-coupling between 4-bromophenethylamine and 1-methyl-5-boronic acid pyrazole.

Catalytic System :

  • Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in a dioxane/water (4:1) mixture at 80°C for 24 hours.

  • The boronic acid is prepared via lithiation of 1-methylpyrazole followed by borylation with triisopropyl borate.

Yield : 68–75% after purification by silica gel chromatography.

Reductive Amination or Nitrile Reduction

Alternative routes involve the reduction of 4-(1-methyl-1H-pyrazol-5-yl)phenylacetonitrile using hydrogen gas (H₂) and Raney nickel or lithium aluminum hydride (LiAlH₄).

Challenges :

  • Over-reduction to primary alcohols is mitigated by controlled H₂ pressure (1–2 atm) and low temperatures (0–5°C).

Amide Coupling: Final Assembly

Schotten-Baumann Reaction

The amine intermediate is reacted with 2-bromobenzoyl chloride in a biphasic system (dichloromethane/water) with sodium hydroxide (NaOH) as a base.

Conditions :

  • 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1 equiv) and acyl chloride (1.1 equiv) are stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The organic layer is dried over MgSO₄ and concentrated to yield the crude product.

Purification :

  • Recrystallization from ethanol/water (7:3) affords the target compound as a white crystalline solid (85% yield).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-bromobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Procedure :

  • The amine (1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DMF at 25°C for 24 hours. The product is isolated via extraction with ethyl acetate and column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.13 (s, 1H, pyrazole-H), 7.91–7.45 (m, 7H, aromatic), 3.86 (s, 3H, N-CH₃), 3.52 (t, 2H, CH₂NH), 2.87 (t, 2H, CH₂Ph).

  • LC-MS : m/z 402.1 [M+H]⁺, retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

HPLC analysis (UV detection at 254 nm) confirms >98% purity. Critical impurities include unreacted amine (retention time 3.2 min) and hydrolyzed acyl chloride (retention time 5.1 min).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Bromination

Bromine recovery systems are implemented to reduce waste. Continuous flow reactors enhance selectivity for ortho-bromination, minimizing para-byproducts.

Green Chemistry Approaches

Microwave-assisted Suzuki coupling reduces reaction times from 24 hours to 45 minutes, improving throughput .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl linker and pyrazole ring .
    • IR : Confirm amide C=O stretching (~1650 cm⁻¹) and pyrazole N-H absorption (~3400 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELX (SHELXL for refinement) resolves the bromine atom’s anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids .

How can researchers resolve discrepancies in crystallographic data caused by disorder in the pyrazole ring or bromine substituent?

Advanced Research Question
Disorder in the pyrazole ring or bromine atom may arise from dynamic motion or twinning. Mitigation strategies include:

  • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals. For positional disorder, split the atom model and refine occupancy ratios .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular contacts .

What computational methods are suitable for predicting the compound’s pharmacological targets and binding modes?

Advanced Research Question

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzyme targets (e.g., kinases, bacterial PPTases) based on structural similarity .
  • Docking Studies :
    • Prepare the ligand (compound) with Open Babel (GAFF force field) and dock into target active sites (e.g., acps-PPTase) using AutoDock Vina .
    • Validate results with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • ADMET Profiling : Predict pharmacokinetics via ADMETLab 2.0, focusing on blood-brain barrier permeability and CYP450 interactions .

How do researchers address contradictory bioactivity results in antimicrobial assays for this compound?

Advanced Research Question
Contradictions may stem from assay conditions or bacterial strain variability. Methodological solutions:

  • Standardized Protocols : Follow CLSI guidelines for MIC determination, using S. aureus (ATCC 29213) and E. coli (ATCC 25922) as reference strains .
  • Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate potentiation effects via checkerboard assays.
  • Resazurin Assays : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal activity .

What strategies optimize the compound’s solubility and stability in in vitro studies?

Advanced Research Question

  • Solubility Enhancement :
    • Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes.
    • Adjust pH to 7.4 with phosphate buffer for ionizable groups .
  • Stability Testing :
    • Monitor degradation via UPLC-PDA at 25°C/60% RH over 48 hours.
    • Protect from light if bromine undergoes photolytic cleavage .

How is the compound’s reactivity in nucleophilic substitution reactions exploited for derivatization?

Advanced Research Question
The bromine atom facilitates SNAr reactions. Example protocol:

  • Suzuki Coupling : Replace Br with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to generate analogs for SAR studies .
  • Azide Substitution : React with NaN₃ in DMF (60°C) to form an azide intermediate for click chemistry .

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